![molecular formula C18H18N4O5S B2404065 1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate CAS No. 929972-81-6](/img/structure/B2404065.png)
1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate” belongs to the class of organic compounds known as pyrazolopyridines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. Pyrazolopyridines are known to possess a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolopyridine core, a cyclopentyl group, a methyl group, a nitrobenzene group, and a sulfonate group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonate group would increase its water solubility, while the aromatic rings would contribute to its stability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Methods: The compound is synthesized through cyclization reactions. For instance, dihydropyrazolo[3,4-b]pyridin-6-ones were prepared using 5-amino-1-aryl-3-methylpyrazoles and Meldrum's acid benzylidene derivatives in nitrobenzene (Quiroga et al., 1998).
- Structural Characterization: The structural properties and reaction orientations are typically characterized by spectroscopic methods like NMR measurements (Shen et al., 2014).
Chemical Interactions and Molecular Study
- Chemical Behavior: The compound's behavior during various chemical reactions, such as sulfonylation and acylation, has been studied. These reactions can lead to the formation of various derivatives with potential applications in different fields (Shen et al., 2014).
- Molecular Analysis: The molecular structure and potential tautomeric forms of derivatives have been explored using techniques like density functional theory (DFT) calculations. This helps in understanding the molecular behavior in different phases (Shen et al., 2014).
Potential Biological Applications
- Biological Activity: Derivatives of this compound have shown potential biological activities, such as antimicrobial properties. For instance, a series of pyridines and pyridine-based sulfa-drugs demonstrated significant antimicrobial activity (El‐Sayed et al., 2017).
- Anticancer Agents: Organometallic complexes containing derivatives of the compound have been synthesized and studied for their potential as anticancer agents. Their interactions with cyclin-dependent kinases (Cdks) have been particularly noted (Stepanenko et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
(1-cyclopentyl-4-methylpyrazolo[3,4-b]pyridin-6-yl) 3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-12-9-17(20-18-16(12)11-19-21(18)13-5-2-3-6-13)27-28(25,26)15-8-4-7-14(10-15)22(23)24/h4,7-11,13H,2-3,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAOCIQWWCBDLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=NN2C3CCCC3)OS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

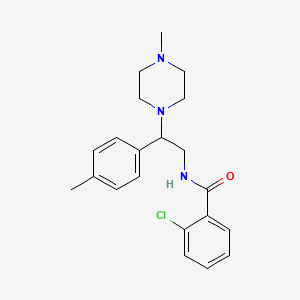
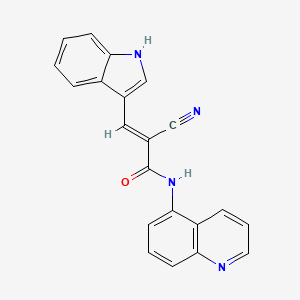
![N-(2,5-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2403986.png)
![N-(4-acetamidophenyl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2403987.png)
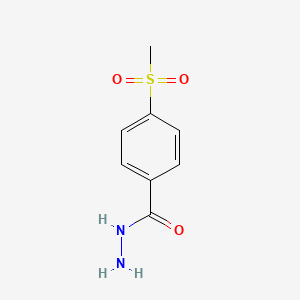
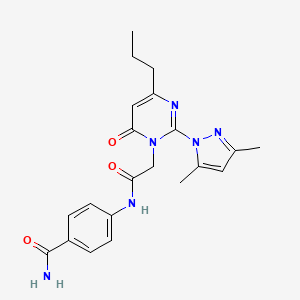
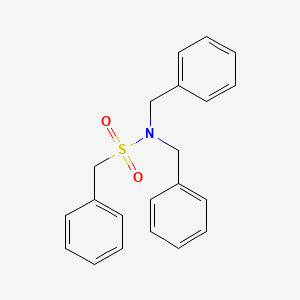

![2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2403996.png)
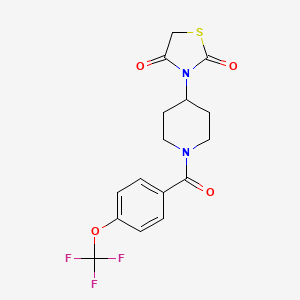
![3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2404001.png)
![N-(4-ethoxyphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2404002.png)
![2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide](/img/structure/B2404005.png)
